![molecular formula C5H9NO2S B6611408 methyl 3-carbamothioylpropanoate CAS No. 80592-96-7](/img/structure/B6611408.png)
methyl 3-carbamothioylpropanoate
Overview
Description
Methyl 3-carbamothioylpropanoate (MCP) is a chemical compound that has a wide range of applications in both scientific research and practical applications. It is an organic compound, consisting of a methyl group attached to a thiocarbamate group and a propanoate group. MCP is a versatile compound, with a variety of uses in both industry and academia.
Mechanism of Action
Methyl 3-carbamothioylpropanoate is an inhibitor of enzymes, specifically those involved in the metabolism of carbohydrates, fatty acids, and amino acids. It works by binding to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This binding is reversible, meaning that the enzyme can be released from the inhibitor and resume its normal activity.
Biochemical and Physiological Effects
methyl 3-carbamothioylpropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, fatty acids, and amino acids. Additionally, methyl 3-carbamothioylpropanoate has been shown to inhibit the activity of certain enzymes involved in the synthesis of lipids and proteins. Furthermore, methyl 3-carbamothioylpropanoate has been shown to modulate the activity of certain hormones, such as insulin and glucagon.
Advantages and Limitations for Lab Experiments
Methyl 3-carbamothioylpropanoate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized easily. Additionally, it is a relatively stable compound, and has a wide range of applications in scientific research. However, methyl 3-carbamothioylpropanoate has some limitations for use in laboratory experiments. It is a relatively toxic compound, and should be handled with caution. Additionally, it is not very soluble in water, and must be dissolved in an organic solvent prior to use.
Future Directions
There are a number of potential future directions for research involving methyl 3-carbamothioylpropanoate. One potential direction is the development of new synthesis methods for methyl 3-carbamothioylpropanoate. Additionally, further research into the biochemical and physiological effects of methyl 3-carbamothioylpropanoate could be conducted. Furthermore, research into the mechanism of action of methyl 3-carbamothioylpropanoate could be conducted, in order to better understand its effects on enzymes and hormones. Additionally, research into the potential applications of methyl 3-carbamothioylpropanoate in industry and academia could be conducted. Finally, research into the potential toxicity of methyl 3-carbamothioylpropanoate could be conducted, in order to better understand its safety profile.
Scientific Research Applications
Methyl 3-carbamothioylpropanoate has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition and enzyme-catalyzed reactions, as well as in the study of biocatalytic reactions. It has also been used as a model compound in the study of enzyme-catalyzed reactions, as well as in the study of biocatalytic reactions. Additionally, methyl 3-carbamothioylpropanoate has been used in the study of organic synthesis and biological activity.
properties
IUPAC Name |
methyl 4-amino-4-sulfanylidenebutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-8-5(7)3-2-4(6)9/h2-3H2,1H3,(H2,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNHMLHORCVGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-4-thioxobutanoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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